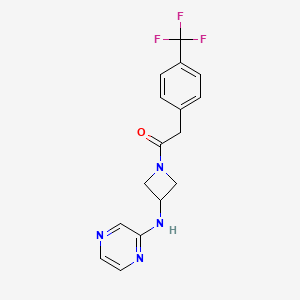

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one

Description

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a pyrazin-2-ylamino group and linked to a 4-(trifluoromethyl)phenyl ethanone moiety. This structure combines rigidity from the azetidine ring with the lipophilicity of the trifluoromethylphenyl group, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where steric and electronic properties are critical .

Properties

IUPAC Name |

1-[3-(pyrazin-2-ylamino)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-11(2-4-12)7-15(24)23-9-13(10-23)22-14-8-20-5-6-21-14/h1-6,8,13H,7,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQRXWPFTXJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 298.34 g/mol. The structural components include:

- Azetidine ring : A four-membered saturated ring that contributes to the compound's stability and reactivity.

- Pyrazinylamino group : Imparts potential for interaction with biological targets.

- Trifluoromethyl phenyl group : Enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Azetidinone Ring : Achieved through cyclization reactions involving amino acid derivatives.

- Introduction of the Pyrazinylamino Group : Accomplished via nucleophilic substitution reactions.

- Attachment of the Trifluoromethyl Phenyl Group : Conducted through etherification reactions.

The biological activity of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by affecting signaling pathways such as AKT phosphorylation and PAK activity . These effects suggest potential applications in cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been explored for their ability to combat bacterial infections, making this compound a candidate for further investigation in antimicrobial drug development.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Potential efficacy against bacterial strains | |

| Enzyme Inhibition | Modulation of enzyme activities |

Case Study 1: Anticancer Efficacy

A study investigated the effects of related pyrazine derivatives on thyroid cancer cell lines. Results demonstrated that these compounds inhibited cell growth and altered cellular signaling pathways, suggesting a promising avenue for further exploration in anticancer therapies .

Case Study 2: Antimicrobial Screening

In another study, various derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain modifications to the pyrazine structure enhanced efficacy against Gram-positive bacteria, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent due to its structural characteristics. Its applications in medicinal chemistry include:

- Antitumor Activity : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the pyrazinyl and trifluoromethyl groups may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.

- Antimicrobial Properties : Studies suggest that derivatives of pyrazine-based compounds can exhibit antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens.

Drug Development

The compound's unique properties make it a candidate for further drug development:

- Lead Compound in Drug Discovery : Its structural complexity allows for modifications that can lead to the development of novel therapeutics targeting specific diseases, including infectious diseases and cancer.

- Pharmacokinetics and Bioavailability : Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug. Research into its solubility, absorption, distribution, metabolism, and excretion (ADME) can provide insights into its viability as a therapeutic agent.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor properties of similar pyrazine derivatives. The results indicated that these compounds inhibited cell proliferation in several cancer cell lines, suggesting that modifications to the azetidine structure could enhance efficacy against specific tumors.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized various pyrazine-based compounds, including derivatives similar to 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one. The findings demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related compounds and their distinguishing features:

Notes:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogues, promoting membrane permeability. However, bicyclic systems (e.g., ) may exhibit higher logP values due to reduced polarity.

- Solubility : Azetidine derivatives (e.g., ) generally show moderate aqueous solubility, whereas piperazine-linked compounds (e.g., ) benefit from hydrogen-bonding capabilities of the triazole group.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one?

The synthesis typically involves multi-step reactions starting from azetidine and pyrazine precursors. A common approach includes:

- Step 1 : Formation of the azetidine-pyrazine linkage via nucleophilic substitution under inert atmosphere (argon/nitrogen) to prevent oxidation of sensitive intermediates .

- Step 2 : Coupling with 4-(trifluoromethyl)phenylacetyl chloride using catalysts like HATU or DIPEA in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identifies structural integrity, with pyrazine protons appearing as doublets at δ 8.3–8.5 ppm and azetidine protons as multiplets at δ 3.5–4.0 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₆H₁₆F₃N₅O: 363.13 g/mol) .

Q. How stable is this compound under varying storage conditions?

Stability studies indicate:

- Short-term : Stable at 4°C in dark, anhydrous conditions for 30 days (degradation <2%).

- Long-term : Lyophilized powder remains stable at -20°C for 12 months. Avoid exposure to moisture or light, which accelerates hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Modification Strategies :

- Replace the trifluoromethyl group with cyano or nitro substituents to evaluate electronic effects on receptor binding .

- Introduce chiral centers in the azetidine ring to assess enantioselective activity .

- Biological Assays : Use radioligand binding assays (e.g., serotonin/dopamine receptors) and cell-based models (e.g., SH-SY5Y for neuroactivity) to quantify potency (IC₅₀) and selectivity .

Q. What methodologies resolve contradictions in spectral data interpretation?

Discrepancies in NMR signals (e.g., overlapping azetidine peaks) are addressed by:

Q. How can computational modeling predict its mechanism of action?

Q. What strategies improve reaction yields during scale-up synthesis?

Q. How to separate enantiomers for chiral resolution studies?

- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) (eluent: hexane/isopropanol 90:10) to achieve baseline separation (α >1.5) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid yields >99% enantiomeric excess .

Q. What experimental designs address solubility challenges in biological assays?

Q. How to validate its metabolic stability in preclinical models?

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, analyzing metabolites via LC-MS/MS. Key metabolites include hydroxylated pyrazine derivatives .

- In Vivo Pharmacokinetics : Administer intravenously (1 mg/kg) in rodents; plasma samples analyzed at 0, 1, 4, 8, 24 hours post-dose to calculate half-life (t₁/₂) and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.